2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate
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Overview
Description
Preparation Methods
The synthesis of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate typically involves the reaction of 2-(methylsulfinyl)benzyl chloride with N-(4-methylphenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
2-(Methylsulfinyl)benzyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
2-(Methylsulfinyl)benzyl N-(4-methylphenyl)carbamate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique chemical structure and reactivity.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, leveraging its ability to interact with biological targets.
Material Synthesis: It is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(methylsulfinyl)benzyl N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The sulfinyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules and modulate their activity.
Comparison with Similar Compounds
2-(Methylsulfinyl)benzyl N-(4-methylphenyl)carbamate can be compared with similar compounds like:
2-(Methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate: This compound has a similar structure but with a chlorine atom instead of a methyl group on the phenyl ring, which can alter its reactivity and applications.
2-(Methylsulfinyl)benzyl N-(4-fluorophenyl)carbamate: The presence of a fluorine atom can significantly impact the compound’s chemical properties and biological activity.
2-(Methylsulfinyl)benzyl N-(4-nitrophenyl)carbamate:
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and versatility in various applications.
Properties
IUPAC Name |
(2-methylsulfinylphenyl)methyl N-(4-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-12-7-9-14(10-8-12)17-16(18)20-11-13-5-3-4-6-15(13)21(2)19/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWVEYWYFCOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2S(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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